

# Technical Guide: DC\_YM21, a Novel Menin-MLL Interaction Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DC\_YM21  
Cat. No.: B13430043

[Get Quote](#)

This technical guide provides an in-depth overview of **DC\_YM21**, a loperamide-based analogue identified as a potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the menin-MLL axis in leukemia.

## Core Compound Details

**DC\_YM21** is a small molecule inhibitor developed through the chemical modification of the antidiarrheal drug loperamide.<sup>[1][2][3][4]</sup> It has demonstrated significant potential in blocking the proliferation of leukemia cells that harbor MLL translocations by disrupting the critical interaction between menin and MLL fusion proteins.<sup>[1][2][5][6][7]</sup>

| Identifier          | Value                                              |
|---------------------|----------------------------------------------------|
| Compound Name       | DC_YM21                                            |
| CAS Number          | 2001072-35-9                                       |
| Molecular Weight    | 409.01 g/mol                                       |
| Mechanism of Action | Inhibitor of menin-MLL protein-protein interaction |

## Chemical Structure

The chemical synthesis of **DC\_YM21** has been described, starting from 2-phenylacetonitrile and bromocyclopentane. While a 2D structure diagram is not available in the cited literature, the detailed synthesis protocol allows for the deduction of its molecular structure.

## Biological Activity and Quantitative Data

**DC\_YM21** was identified as a potent inhibitor of the menin-MLL interaction, showing significantly improved activity compared to its parent compound, loperamide. Its inhibitory effects were quantified using in vitro assays.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Further studies demonstrated that **DC\_YM21** can induce cell cycle arrest and differentiation in leukemia cells carrying MLL translocations.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

The following table summarizes the key quantitative data for **DC\_YM21** and related compounds from the primary research.[\[1\]](#)[\[2\]](#)[\[3\]](#)

| Compound   | Target                | IC50 (μM)   | Description               |
|------------|-----------------------|-------------|---------------------------|
| DC_YM21    | menin-MLL interaction | 0.83 ± 0.13 | Loperamide-based analogue |
| DC_YM25    | menin-MLL interaction | 0.69 ± 0.07 | Loperamide-based analogue |
| DC_YM26    | menin-MLL interaction | 0.66 ± 0.05 | Loperamide-based analogue |
| Loperamide | menin-MLL interaction | 69 ± 3      | Parent compound           |

## Signaling Pathway and Mechanism of Action

The primary mechanism of action for **DC\_YM21** is the disruption of the protein-protein interaction between menin and the N-terminus of MLL or its oncogenic fusion partners (e.g., MLL-AF9). In MLL-rearranged leukemias, this interaction is crucial for the recruitment of the histone methyltransferase DOT1L to chromatin, leading to the aberrant expression of pro-leukemogenic genes such as HOXA9 and MEIS1. By inhibiting the menin-MLL interaction, **DC\_YM21** effectively blocks this pathological signaling cascade, resulting in the downregulation of these target genes, cell cycle arrest, cellular differentiation, and ultimately, an anti-leukemic effect.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Mechanism of action for **DC\_YM21** in MLL-rearranged leukemia.

## Experimental Protocols

The following section details the methodologies used in the synthesis and evaluation of **DC\_YM21**, based on the supplementary information from the primary research publication.[9]

## Chemical Synthesis of DC\_YM21

The synthesis of **DC\_YM21** is a multi-step process. The general procedure is outlined below:

### Step 1: Synthesis of Intermediate 21a

- A solution of 2-phenylacetonitrile (25 mmol) in 50 mL of diethyl ether (Et<sub>2</sub>O) is prepared.
- To this solution, bromocyclopentane (2.7 mL) and sodium amide (NaNH<sub>2</sub>, 25 mmol) are added.
- The mixture is refluxed for 3 hours.
- After reflux, the reaction is quenched with water and extracted with ethyl acetate (EtOAc).
- The combined organic layers are washed with brine, dried over sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrated to yield the intermediate product.

### Step 2: Final Synthesis of **DC\_YM21**

- Lithium aluminum hydride (LAH, 2.4 M in THF) is slurried in anhydrous tetrahydrofuran (THF) and cooled to 0°C under a nitrogen atmosphere.
- A solution of aluminum chloride (AlCl<sub>3</sub>, 0.37 mmol) in anhydrous THF is added to the LAH slurry over 15 minutes.
- The intermediate compound 21a (0.12 mmol), dissolved in anhydrous THF, is slowly added to the LAH/AlCl<sub>3</sub> mixture.
- The resulting mixture is stirred at ambient temperature for 1 hour and then heated to reflux for 7 hours.
- After cooling to 0°C, the reaction is quenched with water and extracted with Et<sub>2</sub>O.
- The combined organic layers are washed with brine, dried over Na<sub>2</sub>SO<sub>4</sub>, and concentrated.
- The final product, **DC\_YM21**, is purified by column chromatography using a dichloromethane/methanol (15:1, v/v) solvent system, yielding the compound in 53% yield.

# Workflow for Synthesis and Purification



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **DC\_YM21**.

## Biological Assays (General Overview)

- Menin-MLL Interaction Assay: The inhibitory activity of **DC\_YM21** (IC<sub>50</sub> determination) was likely assessed using a biochemical or biophysical assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or a similar proximity-based method, to measure the disruption of the interaction between purified menin and an MLL-derived peptide.
- Cell Proliferation Assays: Leukemia cell lines with MLL rearrangements (e.g., KOPN-8) were treated with varying concentrations of **DC\_YM21**. Cell viability and proliferation were measured after a set incubation period (e.g., 72 hours) using standard methods like MTS or CellTiter-Glo assays.
- Cell Differentiation Analysis: To assess the induction of differentiation, MLL-rearranged leukemia cells were treated with **DC\_YM21** or a DMSO control for several days (e.g., 10 days). Cell morphology changes consistent with differentiation were observed and documented using Wright-Giemsa staining of cytopsins.<sup>[9]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]

- 2. Identification of novel small-molecule inhibitors targeting menin-MLL interaction, repurposing the antidiarrheal loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- To cite this document: BenchChem. [Technical Guide: DC\_YM21, a Novel Menin-MLL Interaction Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13430043#what-is-the-chemical-structure-of-dc-ym21>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)